1,4-Dibromo-2-fluoro-5-nitrobenzene
Overview
Description
1,4-Dibromo-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2 . It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and material science .
Scientific Research Applications
1,4-Dibromo-2-fluoro-5-nitrobenzene is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Industry: It is employed in the production of agrochemicals and materials with specific properties
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound may interact with a variety of biological targets depending on the specific context.
Mode of Action
The mode of action of 1,4-Dibromo-2-fluoro-5-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s electrophilic aromatic substitution mechanism suggests it could potentially influence a wide range of biochemical pathways involving aromatic compounds .
Result of Action
The compound’s electrophilic aromatic substitution mechanism suggests it could potentially result in the formation of substituted benzene rings .
Biochemical Analysis
Biochemical Properties
1,4-Dibromo-2-fluoro-5-nitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, changes in gene expression, and disruption of cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites that can cause cellular damage.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause oxidative stress and cellular damage, highlighting the importance of proper handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Studies have reported threshold effects, where a certain dosage level leads to observable adverse effects, such as liver and kidney damage. High doses of this compound can also result in systemic toxicity, affecting multiple organs and systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals. This localization is crucial for its interaction with cellular components and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,4-dibromo-2-fluorobenzene. The reaction typically uses trifluoroacetic acid and trifluoroacetic anhydride as solvents, with ammonium nitrate as the nitrating agent. The reaction is carried out at low temperatures, followed by extraction and purification steps to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reactors for the nitration reaction, followed by continuous extraction and purification systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Reduction Products: The primary product of reduction is 1,4-dibromo-2-fluoro-5-aminobenzene.
Comparison with Similar Compounds
- 1,4-Dibromo-2-fluorobenzene
- 2,5-Dibromo-4-fluoronitrobenzene
- 1,4-Dibromo-2,5-difluorobenzene
Uniqueness: 1,4-Dibromo-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
1,4-dibromo-2-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFCYQDGGDTTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366496-33-5 | |
Record name | 1,4-dibromo-2-fluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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